molecular formula C19H28O2 B021180 3-Methoxy-estra-2,5(10)-dien-17-ol CAS No. 101978-01-2

3-Methoxy-estra-2,5(10)-dien-17-ol

Cat. No. B021180
CAS RN: 101978-01-2
M. Wt: 288.4 g/mol
InChI Key: XFFZLECPCHQJIR-BBCBXFPWSA-N
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Description

“3-Methoxy-estra-2,5(10)-dien-17-ol” is a chemical compound with the molecular formula C19H26O2 . It is a derivative of estradiol, a form of estrogen .


Synthesis Analysis

The synthesis of “3-Methoxy-estra-2,5(10)-dien-17-ol” involves the use of chiral Ru catalysts for the regiospecific transfer hydrogenation of 3-methoxy- and 3-benzyloxy- (Z)16-hydroxymethylidene-13α-estra-1,3,5(10)-trien-17-ones . The ratio of the diastereomers depends on the catalyst used. Further reduction of the isolated products with NaBH4 in the presence of cerium (III) chloride (Luche reduction conditions) yielded the corresponding diols .


Molecular Structure Analysis

The molecular structure of “3-Methoxy-estra-2,5(10)-dien-17-ol” can be represented by the IUPAC Standard InChI: InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13 (21-2)11-12 (14)3-5-16 (15)17 (19)7-8-18 (19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m0/s1 .


Chemical Reactions Analysis

The chemical reactions of “3-Methoxy-estra-2,5(10)-dien-17-ol” involve the use of Noyori-type ligands complexed with ruthenium for the regiospecific transfer hydrogenation . The ratio of the diastereomers depends on the catalyst used .


Physical And Chemical Properties Analysis

The molecular weight of “3-Methoxy-estra-2,5(10)-dien-17-ol” is 286.4085 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Stereoselective Synthesis

This compound is used in the stereoselective synthesis of steroid isomers. Chiral catalysts like ruthenium complexes are employed for the regiospecific transfer hydrogenation of related compounds, leading to the production of various diastereomers . This process is crucial for creating specific isomers that can have different biological activities.

Hydroxymethylation of Steroids

The hydroxymethylation at the C-16 position of steroids, which can be achieved using derivatives of this compound, significantly alters their chemical and biological properties. It enhances the hydrophilic character of the steroids, which is important for their biological activity and solubility .

Pharmacological Research

Derivatives of 3-Methoxy-estra-2,5(10)-dien-17-ol are of interest in pharmacological research. The modification of the sterane skeleton, particularly at the C-13 position, can lead to compounds with a cis junction of C and D rings, which is a configuration not commonly found in natural steroids. This allows for the exploration of the influence of stereochemical changes on physiological properties .

Chemical Modification of Steroids

The traditional chemical modification of steroids is complex and usually requires multistep reactions. However, using this compound simplifies the process by allowing for regioselective protection and deprotection, which is essential for the preparation of steroid analogues with inverted configurations at the stereogenic centers .

Analytical Chemistry

In analytical chemistry, 3-Methoxy-estra-2,5(10)-dien-17-ol can be used as a reference compound for mass spectrometry and gas chromatography. Its well-defined structure and properties make it suitable for use as a standard for comparing and identifying other substances .

Selective Hydrolysis

This compound is also used in selective hydrolysis reactions. For instance, it can be converted into a 3-one derivative without migration of the alkene bond and hydrolysis of the cyclic acetal group. This selective hydrolysis can be carried out under mild conditions and is easy to control .

properties

IUPAC Name

(8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3/t15-,16-,17+,18?,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFZLECPCHQJIR-BBCBXFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325319
Record name (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-estra-2,5(10)-dien-17-ol

CAS RN

101978-01-2
Record name (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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